Home > Products > Building Blocks P9531 > 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol
4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol - 318258-18-3

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol

Catalog Number: EVT-1636729
CAS Number: 318258-18-3
Molecular Formula: C9H9F3N2S
Molecular Weight: 234.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines

Compound Description: This series of compounds represents a group of lipophilic dihydrofolate reductase (DHFR) inhibitors investigated for their therapeutic potential against opportunistic infections associated with AIDS. [] Various arylmethyl substituents were explored at the 6-position, with some demonstrating potent inhibition of Pneumocystis carinii DHFR and the Toxoplasma gondii DHFR-TS enzyme. []

2,4-Diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazolines

Compound Description: These novel nonclassical DHFR inhibitors were designed with various substituted anilinomethyls, an indolinomethyl, and 1-naphthylaminomethyls at the 6-position. [] These compounds showed significant potency and selectivity against Toxoplasma gondii DHFR. []

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Compound Description: This compound serves as a crucial intermediate in the synthesis of Sitagliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in treating type 2 diabetes mellitus (T2DM). [, , ]

Sulfonamide and Carbamate Derivatives of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Compound Description: These derivatives were synthesized by reacting 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine with substituted sulfonyl chlorides and chloroformates. [] Some of these derivatives exhibited potent antimicrobial and antioxidant activities. []

7-(3-amino-3-(4-methoxyphenyl)propanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-α]piperazine

Compound Description: This compound is a new fused triazole derivative designed as a potential DPP-IV inhibitor for the treatment of type 2 diabetes. []

N10-Propargyl-5,8-dideaza-5,6,7,8-tetrahydrofolic acid and related compounds

Compound Description: This group includes N10-Propargyl-5,8-dideaza-5,6,7,8-tetrahydrofolate (1) and its N10-methyl (2) and N10-hydrogen (3) analogues, synthesized as potential thymidylate synthase inhibitors and antifolates. [, ]

Overview

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol is a complex organic compound that belongs to the class of tetrahydroquinazoline derivatives. This compound features a trifluoromethyl group and a thiol functional group, which contribute to its unique chemical properties and potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable candidate for drug development.

Source

The compound can be synthesized through various chemical methods, often involving multi-step synthetic routes that utilize specific reagents and reaction conditions. Research has shown that tetrahydroquinazoline derivatives exhibit significant biological activities, including anticancer properties, which have been explored in several studies and patents .

Classification

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol can be classified as:

  • Heterocyclic compound: It contains nitrogen atoms within its ring structure.
  • Thiol: The presence of the sulfhydryl (-SH) group characterizes it as a thiol.
  • Fluorinated compound: The trifluoromethyl group contributes to its classification as a fluorinated organic compound.
Synthesis Analysis

Methods

The synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol typically involves several key steps:

  1. Formation of the Tetrahydroquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  2. Introduction of the Trifluoromethyl Group: This is often accomplished using trifluoromethylation reagents such as Umemoto's reagent or other fluorinating agents.
  3. Thiol Formation: The thiol group can be introduced via nucleophilic substitution reactions or reduction of corresponding sulfonyl precursors.

Technical Details

The reaction conditions must be carefully controlled to optimize yield and selectivity. For example, the use of solvents like dimethylformamide or dichloromethane under an inert atmosphere can enhance reaction efficiency. Additionally, temperature and reaction time are critical parameters that influence the outcome of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol consists of:

  • A tetrahydroquinazoline ring, which is a bicyclic structure containing both nitrogen and carbon atoms.
  • A trifluoromethyl group (-CF3) attached to the fourth carbon of the quinazoline ring.
  • A thiol group (-SH) at the second position of the ring.

Data

The molecular formula for this compound is C9H8F3N2SC_9H_8F_3N_2S, and its molecular weight is approximately 232.24 g/mol. The presence of fluorine atoms significantly alters its physical and chemical properties compared to non-fluorinated analogs.

Chemical Reactions Analysis

Reactions

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol can undergo various chemical reactions:

  1. Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  2. Reduction: Reduction reactions may target the quinazoline ring or modify other functional groups.
  3. Substitution Reactions: Electrophilic aromatic substitution can occur on the aromatic rings present in related compounds.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation processes.
  • Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
  • Halogenating agents: Used in substitution reactions to introduce additional functional groups.
Mechanism of Action

The mechanism of action for 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects. The quinazoline moiety may engage in hydrogen bonding and π-stacking interactions with target proteins.

Process

This compound has shown potential as an inhibitor for certain cancer-related proteins such as KRAS . Its mechanism may involve disrupting protein-protein interactions or inhibiting enzymatic activity critical for tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and less soluble in water due to hydrophobic characteristics imparted by the trifluoromethyl group.

Chemical Properties

  • Stability: The trifluoromethyl group contributes to enhanced stability against metabolic degradation.
  • Reactivity: The thiol group makes it reactive towards electrophiles and capable of forming disulfide bonds under oxidative conditions.

Relevant data from studies indicate that fluorinated compounds often exhibit altered reactivity profiles compared to their non-fluorinated counterparts .

Applications

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol has several scientific applications:

  1. Medicinal Chemistry: It serves as a lead compound for developing new anticancer agents due to its ability to inhibit critical pathways involved in tumor growth.
  2. Biochemical Research: Utilized in studies investigating enzyme inhibition and receptor interactions.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules with potential therapeutic effects.
Introduction to 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol

Structural and Functional Significance of the Quinazoline Core in Medicinal Chemistry

The quinazoline nucleus—a bicyclic heterocycle comprising fused benzene and pyrimidine rings—represents a privileged scaffold in drug discovery. Its planar, electron-rich structure enables versatile interactions with biological targets, particularly through hydrogen bonding and π-stacking. This adaptability underpins its prominence in kinase inhibition therapeutics. Five FDA-approved first-generation EGFR tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib, feature a 4-anilinoquinazoline core. These agents competitively inhibit ATP binding in epidermal growth factor receptors (EGFRs), a critical pathway in non-small cell lung cancer (NSCLC) and other malignancies [4].

The tetrahydroquinazoline variant (e.g., 5,6,7,8-tetrahydro) introduces partial saturation, enhancing conformational flexibility and reducing metabolic susceptibility while retaining key pharmacophoric elements. This modification improves solubility and bioavailability—attributes vital for in vivo efficacy. Quinazoline derivatives exhibit target promiscuity beyond EGFR, demonstrating activity against vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and other kinases implicated in angiogenesis and tumor proliferation [4] [6].

Table 1: Clinically Approved Quinazoline-Based Therapeutics

Drug NameTherapeutic TargetIndicationGeneration
Gefitinib (Iressa®)EGFR TKINSCLCFirst
Erlotinib (Tarceva®)EGFR TKINSCLC, Pancreatic CancerFirst
Lapatinib (Tykerb®)EGFR/HER2 TKIBreast CancerFirst
Afatinib (Gilotrif®)EGFR TKINSCLCSecond
Vandetanib (Caprelsa®)VEGFR/EGFR/RETMedullary Thyroid CancerFirst

Rationale for Trifluoromethyl and Thiol Substituents in Bioactive Molecules

Trifluoromethyl Group: Beyond Mere Lipophilicity

The trifluoromethyl (−CF₃) group is a cornerstone of modern bioisosteric design. Its incorporation into heterocycles like quinazoline leverages three synergistic properties:

  • High Electronegativity: The fluorine atoms create a strong dipole moment, enhancing binding affinity to polarized pockets in target proteins.
  • Lipophilicity: −CF₃ increases log P values, improving membrane permeability and cellular uptake.
  • Metabolic Resistance: The C–F bonds resist oxidative metabolism, prolonging half-life.

In DPP-IV inhibitors for type 2 diabetes (e.g., sitagliptin analogs), −CF₃ groups boost potency and selectivity by occupying hydrophobic enzyme subsites. Similarly, in 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol, the −CF₃ moiety likely enhances kinase binding through hydrophobic interactions and steric mimicry of methyl/methionine residues [9] [2].

Thiol Functionality: Versatility in Binding and Reactivity

The thiol (−SH) group offers unique advantages in drug design:

  • Metal Coordination: Binds Zn²⁺ in metalloenzymes (e.g., matrix metalloproteinases).
  • Hydrogen Bonding: Acts as both donor and acceptor.
  • Disulfide Formation: Enables reversible covalent targeting of cysteine residues.

Thiol-containing heterocycles, such as thiophene and 2-mercaptoquinoline, exhibit broad bioactivity. For example, 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol derivatives demonstrate submicromolar inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE)—targets relevant to Alzheimer’s disease. The thiol group in 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol may similarly engage in covalent or non-covalent interactions with cysteine-rich kinase domains [5].

Table 2: Impact of Trifluoromethyl and Thiol Groups on Molecular Properties

Functional GroupKey Physicochemical EffectsBiological AdvantagesExample Applications
Trifluoromethyl (−CF₃)↑ Lipophilicity, ↑ Metabolic Stability, ↑ ElectronegativityEnhanced target affinity, Prolonged half-lifeDPP-IV inhibitors, EGFR TKIs
Thiol (−SH)Metal coordination, H-bonding, Redox activityEnzyme inhibition (MAO, AChE), Covalent targetingAnticancer agents, Neuroprotectives

Historical Context of Tetrahydroquinazoline Derivatives in Drug Discovery

Tetrahydroquinazolines represent a pharmacologically enriched subclass of quinazoline derivatives. Early explorations focused on their CNS activity, but recent research highlights their potential in oncology and antimicrobial therapy:

  • PARP Inhibition: 1-(Arylmethyl)-5,6,7,8-tetrahydroquinazoline-2,4-diones act as poly(ADP-ribose) polymerase (PARP) inhibitors, inducing synthetic lethality in BRCA-deficient cancers. Patent WO2013064083A1 claims these compounds for breast, colon, and prostate cancer treatment [6].
  • Antimicrobial Agents: N-Arylquinolone hybrids bearing 2-thiophenoxyquinoline scaffolds show potent activity against Gram-positive pathogens like Streptococcus pneumoniae. The tetrahydroquinoline core contributes to membrane penetration and target engagement [7].
  • mGluR Modulation: 2-(Benzylthio)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile exemplifies CNS applications, acting as a metabotropic glutamate receptor modulator [7].

Properties

CAS Number

318258-18-3

Product Name

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol

IUPAC Name

4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2-thione

Molecular Formula

C9H9F3N2S

Molecular Weight

234.24 g/mol

InChI

InChI=1S/C9H9F3N2S/c10-9(11,12)7-5-3-1-2-4-6(5)13-8(15)14-7/h1-4H2,(H,13,14,15)

InChI Key

CMQQXAWOTCAVBD-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NC(=S)N2)C(F)(F)F

Canonical SMILES

C1CCC2=C(C1)C(=NC(=S)N2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.